Eprazinone
Overview
Description
Eprazinone is a mucolytic and bronchospasm-relieving drug, commonly marketed under trade names such as Eftapan, Isilung, and Mucitux . It is primarily used to treat respiratory conditions like acute and chronic bronchitis, cough, rhinitis, and asthma . The compound’s chemical formula is C24H32N2O2, and it has a molar mass of 380.532 g/mol .
Mechanism of Action
Target of Action
Eprazinone, also known by the trade name Eftapan , is primarily targeted towards the mucin receptors located in the respiratory tract . These receptors play a crucial role in the body’s response to respiratory conditions, as they are involved in the production of mucus, a key component of the body’s defense against respiratory pathogens.
Mode of Action
This compound acts as a mucolytic agent, meaning it works to break down mucus, making it easier to expel from the body . It also has bronchospasm relieving properties . This means it helps to relax and open up the airways, making breathing easier for individuals with respiratory conditions.
Result of Action
The primary result of this compound’s action is the relief of bronchospasms and the breakdown of mucus . This leads to improved respiratory function in individuals with conditions such as acute and chronic bronchitis, cough, rhinitis, and asthma .
Biochemical Analysis
Cellular Effects
Eprazinone has been shown to have effects on various types of cells, particularly those in the respiratory system. It is known to relieve bronchospasms, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism related to muscle contraction and relaxation
Molecular Mechanism
It is known to relieve bronchospasms, suggesting that it may interact with biomolecules involved in muscle contraction and relaxation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eprazinone involves the reaction of 2-ethoxy-2-phenylethylamine with 1-(2-methyl-1-phenylpropan-1-one)-4-piperazine . The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes using advanced techniques like continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Eprazinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced this compound derivatives.
Scientific Research Applications
Eprazinone has several scientific research applications, including:
Chemistry: Used as a model compound to study mucolytic agents’ chemical properties and reactions.
Biology: Investigated for its effects on respiratory tract cells and its potential to modulate mucus production.
Medicine: Studied for its therapeutic potential in treating respiratory conditions and its mechanism of action.
Industry: Used in the formulation of respiratory drugs and as a reference compound in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Ambroxol: Another mucolytic agent used to treat respiratory conditions.
Bromhexine: A mucolytic drug that helps in the breakdown of mucus.
Carbocisteine: Used to reduce the viscosity of mucus in the respiratory tract.
Uniqueness of Eprazinone
This compound is unique due to its dual action as a mucolytic and bronchospasm-relieving agent . Unlike some other mucolytics, it not only helps in breaking down mucus but also alleviates bronchospasm, making it particularly effective in treating conditions like asthma and chronic bronchitis .
Properties
IUPAC Name |
3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHWLCACYCVCJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048336 | |
Record name | Eprazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10402-90-1 | |
Record name | Eprazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10402-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprazinone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprazinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eprazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPRAZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883YNL63WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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